molecular formula C20H22N2O5 B11695534 N'-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

N'-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B11695534
M. Wt: 370.4 g/mol
InChI Key: SSVWIZDUKWYROW-UHFFFAOYSA-N
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Description

N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a synthetic organic compound with the molecular formula C20H22N2O5 and a molar mass of 370.39908 g/mol . This compound is characterized by its unique structure, which includes a dihydrobenzo[b][1,4]dioxine core and a carbohydrazide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves multiple steps:

    Formation of the dihydrobenzo[b][1,4]dioxine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropylphenoxy group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxine intermediate with 4-isopropylphenol in the presence of a suitable coupling agent.

    Acetylation: The resulting product is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the carbohydrazide group: Finally, the acetylated intermediate is reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(4-methylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
  • N’-(2-(4-ethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Uniqueness

N’-(2-(4-isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

N'-[2-(4-propan-2-ylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C20H22N2O5/c1-13(2)14-7-9-15(10-8-14)25-12-19(23)21-22-20(24)18-11-26-16-5-3-4-6-17(16)27-18/h3-10,13,18H,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

SSVWIZDUKWYROW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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